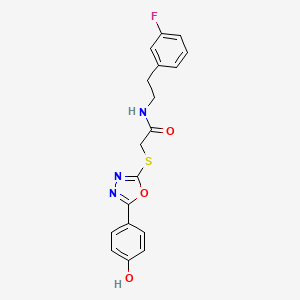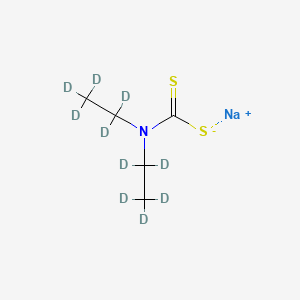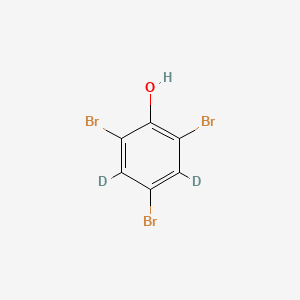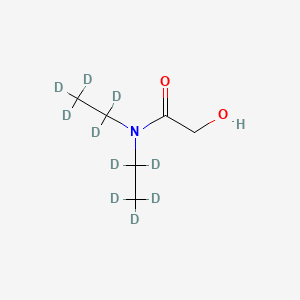
Neuraminidase-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-8 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. This compound is of significant interest in the development of antiviral therapies, particularly for influenza.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-8 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Common synthetic routes may involve:
Formation of the Core Scaffold: This step often involves cyclization reactions to form the central ring structure.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity to the neuraminidase enzyme.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: A more modern approach where reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Neuraminidase-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Neuraminidase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of the neuraminidase enzyme.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for the treatment of influenza and other viral infections.
Industry: Used in the development of antiviral drugs and diagnostic assays.
Mecanismo De Acción
Neuraminidase-IN-8 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues on the surface of host cells and viral particles, which is essential for the release of new virions. The molecular targets include the catalytic residues of the neuraminidase enzyme, and the pathways involved are those related to viral replication and release.
Comparación Con Compuestos Similares
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor with a different administration route (inhalation).
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza.
Propiedades
Fórmula molecular |
C18H16FN3O3S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[2-(3-fluorophenyl)ethyl]-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24) |
Clave InChI |
QTCZOFQMGHMJRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)


![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


